3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline
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Overview
Description
3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline typically involves the cyclization of appropriate precursors One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with an aryl nitrile oxide to form the oxadiazole ringThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate reduction.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Scientific Research Applications
3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with metal ions, which can influence various biochemical pathways. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but lacks the aniline moiety.
2-(1,2,4-Oxadiazol-5-yl)aniline: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid hydrazide: Precursor in the synthesis of the target compound
Uniqueness
3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the combination of the thiophene, oxadiazole, and aniline moieties in a single molecule. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-9-4-1-3-8(7-9)11-14-12(16-15-11)10-5-2-6-17-10/h1-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVUEUBCUNYEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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